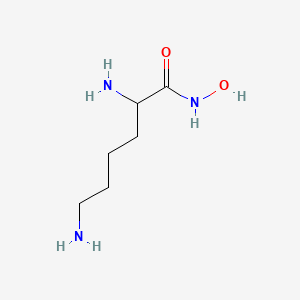

2,6-Diamino-N-hydroxyhexanamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4383-81-7 |

|---|---|

Molekularformel |

C6H15N3O2 |

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

2,6-diamino-N-hydroxyhexanamide |

InChI |

InChI=1S/C6H15N3O2/c7-4-2-1-3-5(8)6(10)9-11/h5,11H,1-4,7-8H2,(H,9,10) |

InChI-Schlüssel |

NZWPVDFOIUKVSJ-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCN)CC(C(=O)NO)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Diamino N Hydroxyhexanamide

Established Synthetic Pathways for 2,6-Diamino-N-hydroxyhexanamide

The preparation of this compound can be achieved through several synthetic routes, each with its own set of advantages and challenges.

A common and straightforward method for synthesizing hydroxamic acids involves the reaction of a carboxylic acid derivative, such as a methyl ester, with hydroxylamine (B1172632). This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group of the ester with a hydroxylamino group to form the desired hydroxamic acid. The reaction is typically carried out under basic conditions to deprotonate the hydroxylamine, increasing its nucleophilicity.

For the synthesis of this compound, the starting material would be the methyl ester of a suitably protected lysine (B10760008) derivative. The amino groups of lysine must be protected to prevent them from reacting with the ester or hydroxylamine. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). After the formation of the hydroxamic acid, these protecting groups can be removed under acidic conditions to yield the final product.

An alternative approach involves the direct coupling of a protected 2,6-diaminohexanoic acid with hydroxylamine. This reaction typically requires the use of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. The activated acid then reacts with hydroxylamine to form the hydroxamic acid. As with the previous method, protection of the amino groups is essential to ensure the selective formation of the desired product. A study in 2022 detailed the synthesis of a related compound, 2,6-diamino-1-(anilinooxy)hexan-1-ol, from 2,6-diaminohexanoic acid (lysine) and aniline (B41778) in a 1:1 molar ratio. iosrjournals.org

Another related synthesis involves the reaction of caprolactam with a hydroxylamine solution at elevated temperatures to produce 6-amino-N-hydroxyhexanamide. mdpi.com This method, however, yields a product with only one amino group at the 6-position.

The direct coupling method using carbodiimides can be efficient but may lead to the formation of byproducts, such as N-acylurea, which can complicate purification. The purity of the final product in this case is highly dependent on the choice of coupling agent and reaction conditions.

Below is a table summarizing the key aspects of these synthetic pathways:

Table 1: Comparison of Synthetic Pathways for this compound

| Synthetic Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

| From Carboxylic Methyl Ester | Protected Lysine Methyl Ester | Hydroxylamine, Base | Simple reaction, high purity | Requires synthesis of the starting ester |

| From Hexanoic Acid | Protected 2,6-Diaminohexanoic Acid | Hydroxylamine, Coupling Agent (e.g., DCC, EDC) | Direct coupling | Potential for byproduct formation, purification challenges |

Stereoselective Synthesis Approaches for Diamino Hydroxamic Acids

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, developing stereoselective synthetic methods is crucial. A study published in 2007 detailed a stereocontrolled synthesis of 2,4-diamino-3-hydroxyacid esters starting from diketopiperazines. nih.gov This approach, while not directly yielding this compound, provides a framework for the stereoselective synthesis of related diamino acid derivatives that could potentially be adapted.

Another approach to obtaining enantiomerically pure diamino hydroxamic acids is to start with an enantiomerically pure amino acid, such as L-lysine or D-lysine. By carefully controlling the reaction conditions to avoid racemization, the stereochemistry of the starting material can be preserved throughout the synthetic sequence.

Chemical Modifications and Analog Design

The modification of the this compound scaffold allows for the creation of analogs with potentially improved properties. These modifications can be targeted at various parts of the molecule, including the amino acid side chain.

The amino groups at the 2- and 6-positions of the hexanoic acid backbone provide convenient handles for chemical modification. These primary amines can be selectively functionalized through various reactions, such as acylation, alkylation, or arylation. ox.ac.uk

For instance, one or both amino groups could be acylated with different carboxylic acids to introduce new functional groups or to alter the lipophilicity of the molecule. Selective protection strategies are key to achieving differential functionalization of the two amino groups.

A 2016 study demonstrated the sequential and selective modification of amino acid side chains in peptides, including lysine. nih.gov This work highlights the feasibility of targeting specific reactive residues for derivatization. Such strategies could be applied to this compound to create a library of analogs for structure-activity relationship studies.

The following table provides examples of potential modifications to the amino acid side chain of this compound:

Table 2: Potential Modifications of the Amino Acid Side Chain

| Modification Type | Reagent/Method | Resulting Functional Group | Potential Impact on Properties |

| Acylation | Acid Chloride, Anhydride | Amide | Altered polarity and hydrogen bonding capacity |

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine | Increased lipophilicity, altered basicity |

| Arylation | Aryl Halide (e.g., in Buchwald-Hartwig amination) | Arylamine | Introduction of aromatic rings for potential π-π stacking interactions |

Introduction of Diverse Functional Groups

The structure of this compound, which is the hydroxamic acid derivative of the amino acid lysine, offers multiple sites for chemical modification. The two primary amino groups (at the α and ε positions) are key targets for the introduction of diverse functional groups to alter the molecule's properties.

One common strategy involves the selective protection and deprotection of these amino groups. For instance, the ε-amino group can be selectively modified. A widely used reaction for this purpose is guanidination, which converts the primary amine into a more basic guanidinium (B1211019) group using reagents like O-methylisourea. nih.gov This not only changes the basicity and interaction profile of the side chain but also serves as a protective measure, allowing for subsequent reactions, such as sulfonation, to occur selectively at the N-terminus. nih.gov

Furthermore, derivatization is a key strategy for analytical purposes, particularly for chromatographic analysis. The amino groups can be reacted with various reagents to enhance detection. Common derivatizing agents include:

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary and secondary amines to form stable, highly fluorescent derivatives that are readily analyzed by reverse-phase HPLC. usp.orgwaters.com

Phenyl isothiocyanate (PITC): This agent forms phenylthiocarbamyl (PTC) derivatives, which are easily detected by UV absorbance at 254 nm. usp.org

These derivatizations highlight the chemical reactivity of the amino functional groups present in the parent molecule, allowing for the creation of a wide array of modified compounds for various applications. nih.govnih.gov

Synthetic Routes to Related Diaminohydroxamic Acid Ligands

The synthesis of diaminohydroxamic acids like this compound can be approached through several established routes. The core of these syntheses is the formation of the hydroxamic acid moiety, which is typically achieved by reacting a carboxylic acid derivative with hydroxylamine or its protected forms. nih.govwikipedia.org

General Synthetic Strategies for Hydroxamic Acids: There are several general methods for forming the hydroxamic acid functional group:

From Carboxylic Esters or Acyl Chlorides: The most common method involves the nucleophilic acyl substitution of a carboxylic acid ester (e.g., a methyl ester) or an acyl chloride with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) or triethylamine. nih.govwikipedia.org

From Carboxylic Acids: Direct coupling of a carboxylic acid with hydroxylamine can be achieved using standard peptide coupling reagents.

From Amides: Biocatalytic approaches using enzymes like amidases from Pseudomonas aeruginosa can hydrolyze an amide bond and, in the presence of hydroxylamine, convert the resulting carboxylic acid into a hydroxamic acid. nih.gov

Specific Route to a Related Structure: A synthetic route for the closely related compound 6-amino-N-hydroxyhexanamide has been documented. This synthesis starts from caprolactam, a cyclic amide. The procedure involves:

Preparation of a hydroxylamine solution by reacting hydroxylamine hydrochloride with sodium hydroxide in water at 0 °C.

Reaction of the hydroxylamine solution with caprolactam at 100 °C for several hours to yield the final product. mdpi.com

This method opens the lactam ring and forms the linear amino-hydroxamic acid structure. To achieve the target molecule, this compound, a starting material containing the α-amino group, such as protected lysine, would be necessary.

Solid-Phase Peptide Synthesis (SPPS) for Hydroxamic Acid Peptides: For creating peptides that incorporate a hydroxamic acid in place of a lysine side-chain's acetyl group, Fmoc/tBu solid-phase peptide synthesis (Fmoc-SPPS) is a powerful technique. nih.gov In this approach, a specialized amino acid building block is used, such as Fmoc-Asu(NHOtBu)-OH , where 'Asu' represents α-aminosuberic acid, providing the carbon backbone, and the tert-butyl (tBu) group protects the hydroxamic acid nitrogen. nih.gov This building block can be incorporated into a peptide sequence, and after synthesis, the protecting groups are removed to yield the final hydroxamic acid-containing peptide. nih.gov

Characterization Techniques for Synthetic Products

Following synthesis, a rigorous characterization process is essential to confirm the identity, structure, and purity of this compound and its derivatives. This typically involves a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis (FTIR, ¹H NMR)

Spectroscopic techniques provide detailed information about the molecular structure and the presence of key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. For this compound, the spectrum would be expected to show key absorption bands confirming its structure.

| Functional Group | Expected Vibrational Band (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Hydroxamic Acid) | 3200-3000 (Broad) | Stretching |

| N-H (Amine & Amide) | 3400-3200 | Stretching |

| C-H (Aliphatic) | 2960-2850 | Stretching |

| C=O (Hydroxamic Acid) | ~1660 | Stretching |

| N-H (Amine) | ~1570 | Bending |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound in a suitable solvent (like DMSO-d₆) would show distinct signals for the protons along the hexanamide (B146200) backbone and on the functional groups. nih.gov

| Proton Location | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| α-CH | ~3.5-4.0 | Triplet (t) or Multiplet (m) |

| ε-CH₂ | ~2.7-3.0 | Multiplet (m) |

| β, γ, δ-CH₂ | ~1.3-1.9 | Multiplets (m) |

| NH₂ (Amine) | Variable | Broad Singlet (br s) |

| NH (Amide) | ~7.5-8.5 | Singlet (s) or Broad Singlet (br s) |

| OH (Hydroxamic Acid) | ~9.0-10.0 | Singlet (s) or Broad Singlet (br s) |

Chromatographic Purity Assessment (HPLC, LC-MS)

Chromatographic techniques are indispensable for determining the purity of the synthesized compound and for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of polar compounds like amino acid derivatives. The sample is injected into a non-polar stationary phase (like a C18 column), and a polar mobile phase is used for elution. nih.gov For compounds lacking a strong chromophore, pre-column derivatization with agents like AQC or PITC is often employed to allow for sensitive fluorescence or UV detection. usp.orgwaters.com The purity is determined by the percentage of the total peak area that corresponds to the main product peak.

Coordination Chemistry and Metal Complexation of 2,6 Diamino N Hydroxyhexanamide

Complexation with Transition Metal Ions

The ability of 2,6-diamino-N-hydroxyhexanamide and related ligands to form complexes with transition metal ions has been a subject of significant interest. The presence of multiple donor atoms allows for the formation of stable chelate rings, influencing the geometry and stability of the resulting metal complexes.

Studies on analogous systems reveal that ligands with similar functional groups, such as amino acids and their derivatives, readily form complexes with a range of divalent transition metal ions. nih.govnih.gov The coordination can involve the amino groups and the hydroxamic acid moiety, leading to the formation of stable complexes. cyberleninka.ruresearchgate.net For instance, research on Schiff base ligands derived from 2,6-diaminopyridine (B39239) and their complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has demonstrated the formation of coordination compounds where the metal-to-ligand ratio and the resulting geometry are influenced by the specific metal ion. cyberleninka.ru In many cases, the stability of these complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ekb.eg

The coordination environments of these metal ions in complexes with similar ligands are often octahedral or square-planar. nih.govmdpi.com For example, complexes of Mn(II) and Ni(II) with a Schiff base derived from 2-aminopyrazine (B29847) were found to have octahedral geometry, while Co(II) and Zn(II) complexes with the same ligand also adopted an octahedral structure. mdpi.com The specific coordination is dictated by factors such as the ligand field stabilization energy and the steric constraints imposed by the ligand.

Table 1: Coordination Characteristics of Divalent Transition Metal Ions with Similar Ligands

| Metal Ion | Typical Coordination Number | Common Geometries | Reference |

|---|---|---|---|

| Mn(II) | 6 | Octahedral | nih.govmdpi.com |

| Co(II) | 6 | Octahedral | nih.govmdpi.com |

| Fe(II) | 6 | Octahedral | nih.gov |

| Ni(II) | 6 | Octahedral, Square-planar | nih.govmdpi.com |

| Cu(II) | 4, 6 | Square-planar, Distorted Octahedral | nih.govmdpi.com |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | nih.govmdpi.com |

Hydroxamic acids are well-known for their high affinity for iron(III). wikipedia.orgnih.gov This strong interaction is a key feature of siderophores, which are natural compounds used by microorganisms to sequester iron. wikipedia.org The hydroxamic acid group in this compound is expected to form highly stable, typically octahedral, complexes with Fe(III). wikipedia.orgnih.gov The chelation usually involves the two oxygen atoms of the hydroxamate group, forming a five-membered ring with the iron ion. wikipedia.org

Complexation with Al(III) is also anticipated, though the stability of the resulting complexes may be lower than that of the corresponding Fe(III) complexes. The coordination chemistry of Al(III) with hydroxamate-containing ligands is relevant in the context of potential therapeutic applications and environmental chemistry.

The interaction of this compound with molybdenum(VI) is of interest due to the diverse coordination chemistry of molybdenum. Studies on the complexation of Mo(VI) with ligands containing hydroxypyridinone and amino acid functionalities have shown that complexation occurs at low pH values. researchgate.net The coordination modes can vary with pH, with the formation of bischelated MoO₂²⁺ species at lower pH and hydrolytic processes leading to monochelated MoO₃ complexes as the pH increases. researchgate.net Research on Mo(VI) complexes with Schiff bases has indicated the formation of octahedral structures. researchgate.net

Elucidation of Coordination Modes and Binding Sites

Understanding the specific atoms of this compound that participate in metal binding is crucial for comprehending its coordination chemistry. This involves identifying the primary donor atoms and how they interact with different metal ions under various conditions.

The hydroxamic acid group (-CONHOH) is a primary site for metal chelation in this compound. nih.govresearchgate.net Upon deprotonation, the resulting hydroxamate anion (-CONHO⁻) acts as a bidentate ligand, coordinating to a metal ion through both the carbonyl oxygen and the deprotonated hydroxylamino oxygen. wikipedia.org This forms a stable five-membered chelate ring, which is a common feature in the coordination chemistry of hydroxamic acids. wikipedia.orgresearchgate.net The ability of hydroxamic acids to form strong chelates with a variety of metal ions, particularly transition metals, is well-documented. researchgate.net

pH-potentiometric titrations are a powerful technique for determining the protonation constants of a ligand and the stability constants of its metal complexes. For this compound, this method would allow for the quantification of the acidity of the hydroxamic acid proton and the protonated amino groups.

The protonation constants (pKa values) provide insight into the pH-dependent speciation of the ligand in solution. The hydroxamic acid proton is typically the most acidic, followed by the protons on the amino groups.

Table 2: Illustrative Protonation and Complex Formation Constants for a Hypothetical Diamino-Hydroxamic Acid Ligand (L) Note: This table is illustrative and does not represent experimentally determined values for this compound.

| Equilibrium | Constant | Typical Value Range | Reference |

|---|---|---|---|

| H₃L³⁺ ⇌ H₂L²⁺ + H⁺ | pKₐ₁ | ~7-8 | researchgate.net |

| H₂L²⁺ ⇌ HL⁺ + H⁺ | pKₐ₂ | ~9-10 | researchgate.net |

| HL⁺ ⇌ L + H⁺ | pKₐ₃ | ~10-11 | researchgate.net |

| Cu²⁺ + L ⇌ CuL²⁺ | log K₁ | ~8-10 | ekb.eg |

| Ni²⁺ + L ⇌ NiL²⁺ | log K₁ | ~6-8 | ekb.eg |

| Zn²⁺ + L ⇌ ZnL²⁺ | log K₁ | ~6-7 | ekb.eg |

Spectroscopic Characterization of Metal Complexes (UV-Vis, EPR, CD)

The formation and structure of metal complexes with this compound are extensively studied using a suite of spectroscopic techniques. Ultraviolet-visible (UV-Vis) spectroscopy, for instance, is a fundamental tool for monitoring the complexation process. Changes in the absorption spectra, particularly in the d-d transition bands of the metal ions, provide evidence of coordination. For example, studies on copper(II) complexes reveal shifts in the UV-Vis spectra that indicate the involvement of amide and imidazole (B134444) nitrogens in the coordination sphere. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly insightful for studying paramagnetic metal complexes, such as those with Cu(II). EPR parameters can give detailed information about the coordination environment of the metal ion. researchgate.netnih.gov

Circular Dichroism (CD) spectroscopy is employed to probe the stereochemical aspects of the metal complexes. Characteristic charge transfer transitions detected in CD spectra, such as the N⁻ → Cu²⁺ transition, confirm the involvement of specific donor atoms, like deprotonated amide nitrogens, in the coordination. researchgate.net

Identification of Linkage Isomers and their Formation Conditions

Linkage isomerism, where a ligand can coordinate to a metal ion through different donor atoms, is a key feature of the coordination chemistry of this compound. The presence of multiple potential donor sites—the two amino nitrogens and the oxygen and nitrogen atoms of the hydroxamate group—gives rise to this phenomenon.

The specific coordination mode is highly dependent on the reaction conditions, most notably the pH of the solution. For example, in copper(II) complexes, different coordination modes can be observed. At lower pH values, coordination may primarily involve the hydroxamate group. As the pH increases, deprotonation of the amino groups can lead to their participation in coordination, resulting in different linkage isomers. mdpi.com The formation of these isomers can be tracked through potentiometric titrations and spectroscopic methods, which reveal the pH-dependent speciation of the complexes in solution. mdpi.comtandfonline.com

Factors Influencing Metal Complex Stability

The stability of the metal complexes formed with this compound is not static but is influenced by several key factors.

pH Dependence of Conditional Stability Constants

The stability of the metal complexes is highly dependent on the pH of the solution. The protonation state of the ligand's donor groups—the hydroxamic acid and the two amino groups—is dictated by the pH. Consequently, the conditional stability constants, which describe the stability of a complex at a specific pH, vary significantly.

Potentiometric studies have been instrumental in determining the protonation constants of the ligand and the stability constants of its metal complexes at various pH values. For example, with Cu(II), complexation begins at a pH of approximately 3. tandfonline.com As the pH rises, different species are formed, each with its own stability constant. The dominant species in solution changes with pH, highlighting the dynamic nature of these equilibria. mdpi.comtandfonline.com

Below is an interactive table detailing the protonation constants and the stability constants for various metal complexes of this compound.

| Metal Ion | Species | Log β |

| H⁺ | [HA]⁺ | 10.75 |

| H⁺ | [H₂A]²⁺ | 19.85 |

| H⁺ | [H₃A]³⁺ | 27.49 |

| Cu²⁺ | [CuA]⁺ | 10.28 |

| Cu²⁺ | [CuA₂] | 19.38 |

| Ni²⁺ | [NiA]⁺ | 7.62 |

| Ni²⁺ | [NiA₂] | 14.52 |

Metal-Promoted Deprotonation Processes

The coordination of a metal ion to the ligand can facilitate the deprotonation of the ligand's functional groups at a lower pH than would occur for the free ligand. This phenomenon, known as metal-promoted deprotonation, is a direct consequence of the electron-withdrawing effect of the metal ion, which increases the acidity of the coordinated donor groups. For instance, upon complexation with Ni(II), the deprotonation of one of the coordinated hydroxamate groups occurs at a pH above 8, a process that overlaps with the deprotonation of the terminal NH₃⁺ groups of the ligand. tandfonline.com This effect is crucial in determining the specific complex species that exist at a given pH.

Solution Equilibrium Studies of Metal-Ligand Systems

Solution equilibrium studies, primarily conducted using potentiometric and spectrophotometric methods, are essential for elucidating the complex equilibria that exist between this compound and various metal ions in aqueous solution. tandfonline.comnih.gov These studies allow for the determination of the stoichiometry and stability constants of all the complex species formed in solution.

For example, in the case of Cu(II) and Ni(II) complexes, these studies have revealed the simultaneous formation of multiple species, with their relative concentrations being dependent on the metal-to-ligand ratio and the pH. tandfonline.com With copper(II), complexation starts at around pH 3, with the formation of both mononuclear ([CuA]⁺) and dinuclear ([Cu₂A₂H₋₁]⁺) species. As the pH increases to between 5.5 and 9.5, the bis-complex ([CuA₂]) becomes the dominant species. tandfonline.com Above pH 8, deprotonated complexes are detected. tandfonline.com

Similarly, complexation with nickel(II) begins at a higher pH of about 5, with the simultaneous formation of 1:1 and 1:2 species. The 1:2 complex, [NiA₂] (or [NiA₂H₂]²⁺ considering the protonated amino groups), is the predominant species and is suggested to have a planar geometry. tandfonline.com

These detailed equilibrium studies provide a comprehensive picture of the intricate interplay of factors that govern the interaction of this compound with metal ions in solution.

Quantitative Evaluation of Metal Binding Effectivity and Selectivity

The effectiveness and selectivity of a ligand in binding metal ions are quantitatively assessed through the determination of protonation and metal-complex formation constants in aqueous solutions. For this compound, also known as L-lysinehydroxamic acid (dahhe), these parameters have been investigated using potentiometric and spectrophotometric methods. tandfonline.com The SUPERQUAD program is a computational tool used to calculate these constants from experimental data. tandfonline.com

Studies on the complexation of this compound with copper(II) and nickel(II) ions reveal detailed insights into its binding behavior. With copper(II), complexation begins at a low pH of approximately 3.0. tandfonline.com In the case of nickel(II), the process starts at a higher pH of around 5.0, with the concurrent formation of both 1:1 and 1:2 metal-to-ligand species. tandfonline.com The dominant species for nickel is the [NiA₂] complex (specifically [NiA₂H₂]²⁺ for dahhe), which adopts a planar geometry. tandfonline.com

The stability of the formed metal complexes is a key indicator of the ligand's binding effectivity. The options for quantitatively evaluating this effectivity and the selectivity for different metal ions can be further explored using solution equilibrium data. mdpi.comresearchgate.net The following table summarizes the formation constants for the major copper(II) and nickel(II) complexes with this compound in an aqueous solution.

Table 1: Formation Constants for Cu(II) and Ni(II) Complexes with this compound (dahhe)

| Species | Log β (Cu(II)) | Log β (Ni(II)) |

|---|---|---|

| [MAH] | 17.15 | 14.50 |

| [MA] | 10.60 | 7.93 |

| [MA₂H₂] | 32.55 | 27.60 |

| [MA₂H] | 26.47 | 20.35 |

| [MA₂] | 19.04 | 12.30 |

| [MA₂H₋₁] | 9.07 | 2.50 |

Comparison with Simpler α-Amino Acid Derivatives and Other Diamino Hydroxamic Acids

The coordination chemistry of this compound (dahhe) is distinct when compared to simpler α-amino acid hydroxamates and other related ligands. Dahhe, derived from lysine (B10760008), possesses a terminal amino group in its side chain in addition to the α-amino and hydroxamate groups. tandfonline.com

A key difference is observed in the protonation state of the complexes formed. Unlike simpler derivatives such as DL-methioninehydroxamic acid or L-argininehydroxamic acid, this compound is capable of forming copper(II) complexes where the terminal amino group remains in its protonated form. tandfonline.com Specifically, spectroscopic data indicates that in complexes like [CuAH]²⁺ and the dimeric [Cu₂A₂H]³⁺, both the oxygen and nitrogen donor atoms of the hydroxamate group are involved in coordination. tandfonline.com However, for all investigated aminohydroxamic acids, there is no significant evidence of coordination through the terminal group of the side chain. tandfonline.com

When compared to α-amino acids, which typically coordinate metals through their amine and carboxylate groups, hydroxamic acid derivatives introduce a different and often stronger binding site. researchgate.net The hydroxamate group (-CONHOH) is a powerful chelating agent for various metal ions, including transition metals. researchgate.net The binding affinity of standard amino acids for metal cations varies, with copper(I) showing very high affinity, while cations like potassium have much lower values. researchgate.net

The presence of a second amino group in diamino hydroxamic acids like dahhe adds complexity to the potential coordination modes compared to monohydroxamic acids. researchgate.net For instance, in its bis-complexes with copper(II), such as [CuA₂H₂]²⁺ and [CuA₂], only the nitrogen atoms are coordinated. tandfonline.com This contrasts with other complexes where both nitrogen and oxygen atoms participate. tandfonline.com Furthermore, the replacement of a primary hydroxamic acid (-NH) with a secondary one (N-methyl) can significantly alter the coordination behavior, often preventing the coordination of the hydroxamate nitrogen and leading to different complex stabilities and structures. researchgate.net

Potential Biological Implications of Metal Chelation

Chelation in Microorganism Metal Uptake Mechanisms

The strong metal-chelating ability of hydroxamic acids is fundamental to certain biological processes, particularly in the acquisition of essential metals by microorganisms. Bacteria have evolved sophisticated mechanisms to tolerate and manage heavy metals, which include sequestration through metal-chelating compounds. mdpi.com Siderophores, a well-known class of chelating agents produced by bacteria to acquire iron, often contain hydroxamate functional groups.

The process of metal uptake by bacteria can involve biosorption, where metals bind to the cell surface through mechanisms like ion exchange and complexation, followed by bioaccumulation within the cell. mdpi.comnih.gov The functional groups on the bacterial cell wall and in extracellular polymeric substances (EPS) play a crucial role in this initial binding. nih.gov this compound, with its multiple donor atoms (two amino groups and a hydroxamate moiety), exemplifies the type of molecule that could be involved in such processes. tandfonline.com Its ability to form stable complexes with essential transition metals like copper and nickel suggests it could function as a metal sequestering agent, facilitating their transport or detoxification. tandfonline.com

Microorganisms such as Rhizobium leguminosarum are known to sequester cadmium ions by forming complexes with glutathione, thereby reducing cytoplasmic toxicity. mdpi.com Similarly, copper-resistant Pseudomonas syringae utilizes periplasmic proteins to bind copper ions and prevent intracellular damage. mdpi.com The formation of stable metal complexes by ligands like this compound is a chemical parallel to these natural detoxification and uptake strategies employed by microbes to survive in metal-stressed environments. mdpi.com

Role in Enzyme Cofactor Interactions

Metal ions are essential cofactors for a vast number of enzymes, playing critical roles in catalysis and structural integrity. The interaction between chelating agents and these metal cofactors can have significant biological implications. While direct studies on this compound's interaction with specific enzyme cofactors are not detailed in the provided context, the behavior of hydroxamic acids in biological systems provides a strong basis for potential roles.

Hydroxamic acid derivatives are known to act as enzyme inhibitors, often by targeting the active site's metal cofactor. For example, the hydroxamic acid functional group can interact with the zinc atom at the catalytic site of enzymes like thermolysin. researchgate.net This interaction highlights the potential for molecules like this compound to modulate the activity of metalloenzymes. The development of chemical probes to identify enzyme-cofactor associations in living cells is a growing field, underscoring the importance of understanding these interactions for microbial biochemistry and physiology. nih.govanl.govosti.gov

The coordination geometry and stability of the complexes formed are critical. The ability of this compound to form stable, planar complexes with Ni(II) and various complexes with Cu(II) suggests it could interact specifically with enzymes that utilize these metals as cofactors. tandfonline.com The study of metal complexes with ligands containing multiple donor groups, such as 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, further illustrates the diverse ways such molecules can bind to and potentially influence the redox state of metal centers, which is a key aspect of many enzymatic reactions. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | L-lysinehydroxamic acid, dahhe |

| Copper(II) | Cu(II) |

| Nickel(II) | Ni(II) |

| DL-methioninehydroxamic acid | - |

| L-argininehydroxamic acid | - |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | LH |

| Glutathione | - |

| Cadmium | Cd |

| Chromium(III) | Cr(III) |

| Lead(II) | Pb(II) |

| Iron | Fe |

Enzymatic Interactions and Mechanistic Studies of Inhibition

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. Inhibitors of HDACs often contain a hydroxamic acid moiety that chelates the zinc ion in the enzyme's active site.

Biochemical Characterization of HDAC Inhibition

There is currently no specific biochemical data, such as IC₅₀ or Kᵢ values, available in the scientific literature to characterize the inhibitory activity of 2,6-Diamino-N-hydroxyhexanamide against any of the human HDAC isozymes. While numerous hydroxamate-based compounds have been developed as potent HDAC inhibitors, specific assays to determine the potency and selectivity of this compound have not been publicly reported.

Structure-Activity Relationships for HDAC Inhibitory Potency

Due to the lack of biochemical data, no structure-activity relationship (SAR) studies have been published for this compound as an HDAC inhibitor. Such studies would typically involve synthesizing and testing analogues of the compound to determine how modifications to its diamino-hexane backbone or other parts of the molecule affect its inhibitory potency and selectivity for different HDAC isoforms.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Like HDAC inhibitors, many MMP inhibitors utilize a hydroxamate group to coordinate the catalytic zinc ion. However, despite the presence of this functional group, there is no specific research detailing the inhibitory effects of this compound on MMPs. Studies on other hydroxamate-based inhibitors have shown that both the zinc-binding group and the inhibitor's backbone contribute to binding affinity and selectivity, but this has not been explored for this compound. nih.gov

Interactions with Polysaccharide Deacetylases

Polysaccharide deacetylases are a family of enzymes that catalyze the hydrolysis of N-acetyl groups in polysaccharides. Many of these are metalloenzymes.

Binding to Bacillus cereus Polysaccharide Deacetylase Bc1974

There is no published data demonstrating the direct binding or inhibition of the Bacillus cereus polysaccharide deacetylase Bc1974 by this compound. Research on inhibitors for this enzyme has identified other hydroxamate-containing molecules, such as N-hydroxy-4-(naphthalene-1-yl)benzamide (NHNB), as potent competitive inhibitors. nih.gov However, similar studies have not been conducted for this compound.

Role as a Metalloenzyme Inhibitor

Given the hydroxamate functional group, this compound has the chemical potential to act as a metalloenzyme inhibitor by chelating the active site metal ion, which is often zinc. This mechanism is common for inhibitors of HDACs, MMPs, and certain polysaccharide deacetylases. However, without experimental evidence from biochemical assays or structural studies, the role of this compound as an inhibitor for these or other metalloenzymes remains hypothetical.

Enzyme Kinetics of Inhibition

Enzyme kinetics studies are pivotal in characterizing the inhibitory power of this compound. By measuring reaction rates under various conditions, it is possible to quantify the inhibitor's effect on the enzyme's catalytic efficiency.

Determination of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

Determining the type of inhibition is crucial for understanding the mechanism of this compound. This is typically achieved by analyzing the enzyme's kinetics in the presence and absence of the inhibitor at varying substrate concentrations. The resulting data, often visualized using plots like the Lineweaver-Burk plot, can distinguish between competitive, non-competitive, and uncompetitive inhibition. wikipedia.org

Competitive Inhibition: A competitive inhibitor will bind to the same active site as the substrate. youtube.com This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's catalytic activity. youtube.com This type of inhibition affects the maximum velocity (Vmax) but not the Michaelis constant (Km).

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex, at a site distinct from the active site. youtube.com This affects both Vmax and Km. youtube.com

Lineweaver-Burk plots are a valuable tool for differentiating these inhibition patterns. 2minutemedicine.com

Derivation of Kinetic Parameters (e.g., Km, Vmax) in the Presence of Inhibitor

The presence of an inhibitor like this compound alters the key kinetic parameters of an enzyme-catalyzed reaction. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and Vmax itself are key indicators of enzyme performance.

In the case of competitive inhibition , the apparent Km increases in the presence of the inhibitor, while Vmax remains unchanged. Conversely, for non-competitive inhibition , Vmax is lowered, but Km remains the same. For uncompetitive inhibition , both the apparent Vmax and Km are reduced. The Michaelis-Menten equation is fundamental to describing the relationship between enzyme activity and substrate concentration. 2minutemedicine.com

Interactive Table: Effect of Inhibitor Type on Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

Lineweaver-Burk and Michaelis-Menten Plot Analysis for Inhibition Studies

Graphical representations of enzyme kinetics data are indispensable for analyzing the effects of inhibitors. The Michaelis-Menten plot, a graph of reaction velocity versus substrate concentration, typically shows a hyperbolic curve. youtube.com However, accurately determining Vmax from this plot can be challenging as the curve approaches Vmax asymptotically. youtube.comyoutube.com

The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], linearizes the Michaelis-Menten equation, making it easier to determine Vmax and Km. wikipedia.orgyoutube.comyoutube.com The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax, and the x-intercept is -1/Km. youtube.comyoutube.com While historically significant, it's important to note that Lineweaver-Burk plots can distort data errors, and non-linear regression methods are now often preferred for their accuracy. wikipedia.org

Different types of inhibition produce distinct patterns on a Lineweaver-Burk plot:

Competitive inhibition: Lines for the inhibited and uninhibited reactions intersect on the y-axis (same Vmax). wikipedia.org

Non-competitive inhibition: Lines intersect on the x-axis (same Km).

Uncompetitive inhibition: The lines are parallel.

Molecular Basis of Enzyme-Inhibitor Binding

Understanding where and how this compound binds to an enzyme is key to comprehending its inhibitory action at a molecular level.

Identification of Active Site or Allosteric Binding

The distinction between binding at the active site versus an allosteric site is fundamental.

Active Site Binding: If this compound binds to the active site, it directly competes with the natural substrate. youtube.com This is characteristic of competitive inhibition. The active site is the region of the enzyme where the substrate binds and the chemical reaction occurs. youtube.com

Allosteric Binding: Binding to an allosteric site, a location on the enzyme distinct from the active site, indicates either non-competitive or uncompetitive inhibition. youtube.com This binding event induces a conformational change in the enzyme that alters the active site's ability to bind the substrate or catalyze the reaction.

Kinetic studies, particularly the determination of the inhibition type through Lineweaver-Burk plot analysis, provide strong evidence for whether binding is at the active site or an allosteric site. wikipedia.org For example, a competitive inhibition pattern strongly suggests active site binding.

Structural Analysis of Enzyme-Inhibitor Complexes

The three-dimensional structure of (2S)-2,6-diamino-N-hydroxyhexanamide complexed with the polysaccharide deacetylase Bc1974 from Bacillus cereus has been elucidated by X-ray crystallography. rcsb.org This structural analysis provides critical insights into the molecular basis of inhibition, revealing the specific interactions between the inhibitor and the active site of the enzyme. The complex crystallizes with a resolution of 2.44 Å, offering a detailed view of the binding mode. rcsb.org

The enzyme Bc1974 is a metalloenzyme belonging to the carbohydrate esterase family 4 (CE4) and is involved in the deacetylation of peptidoglycan, a process crucial for bacterial resistance to host lysozymes. rcsb.org The structural data for the enzyme-inhibitor complex is available in the Protein Data Bank under the accession code 5NC9. rcsb.orgnii.ac.inzincbind.netrcsb.org

In the active site, the inhibitor (2S)-2,6-diamino-N-hydroxyhexanamide establishes a series of key interactions with the protein residues and the catalytic metal ion. rcsb.org These interactions are fundamental to its inhibitory activity. The hydroxamate group of the inhibitor is crucial for chelating the active site metal ion, a characteristic binding mode for this class of inhibitors. rcsb.org The structural analysis also reveals the conformation of a catalytic loop, designated as motif-4 (MT4), which can exist in different conformational states. rcsb.org Molecular docking studies based on these structures suggest a catalytic mechanism where the substrate initially binds to a more open state of this loop, with catalysis occurring in a closed state. rcsb.org

The detailed structural information from the Bc1974-(2S)-2,6-diamino-N-hydroxyhexanamide complex serves as a basis for understanding the mechanism of inhibition and provides a scaffold for the rational design of new and more potent anti-infective agents targeting bacterial polysaccharide deacetylases. rcsb.org

Interactive Data Table of Structural Information

| Parameter | Value |

| PDB ID | 5NC9 |

| Enzyme Name | Polysaccharide deacetylase Bc1974 |

| Organism | Bacillus cereus ATCC 14579 |

| Inhibitor | (2S)-2,6-Diamino-N-hydroxyhexanamide |

| Method | X-ray Diffraction |

| Resolution | 2.44 Å |

| R-Value Work | 0.220 |

| R-Value Free | 0.279 |

| Deposition Date | 2017-03-03 |

| Release Date | 2018-02-21 |

Structure Activity Relationship Sar and Structural Biology of 2,6 Diamino N Hydroxyhexanamide

Elucidation of Essential Structural Features for Biological Activity

The potency of 2,6-diamino-N-hydroxyhexanamide as an enzyme inhibitor is not attributable to a single feature but rather to the cooperative effect of its principal chemical motifs: the hydroxamic acid group and the diamino hexanamide (B146200) backbone.

The hydroxamic acid moiety (-CONHOH) is a key structural element responsible for the biological activity of this compound. nih.gov This functional group acts as a powerful chelating agent for the zinc ion (Zn²⁺) typically found in the active site of metalloenzymes, such as histone deacetylases (HDACs) and leukotriene A4 hydrolase (LTA4H). nih.govmdpi.com The nitrogen and oxygen atoms of the hydroxamic acid coordinate with the zinc ion, effectively blocking the enzyme's catalytic machinery. mdpi.com This interaction mimics the transition state of the natural substrate, leading to potent and often reversible inhibition. The ability of the hydroxamic acid group to engage the catalytic zinc ion is a well-established principle in the design of metalloprotease inhibitors. nih.gov

While the hydroxamic acid provides the primary anchoring point to the active site zinc ion, the 2,6-diamino hexanamide backbone is crucial for specificity and additional binding affinity. This backbone, which is structurally analogous to lysine (B10760008), allows the inhibitor to form multiple interactions with amino acid residues lining the enzyme's active site channel. nih.gov The terminal amino group (at position 6) and the amino group at the alpha-carbon (position 2) can participate in hydrogen bonds and ionic interactions with specific residues, guiding the inhibitor into the correct orientation for optimal binding. nih.gov The length and flexibility of the hexanamide chain enable it to fit within the substrate-binding pocket of target enzymes.

Stereochemical Influences on Activity (e.g., (S)-configuration)

The biological activity of this compound is highly dependent on its stereochemistry. The compound possesses a chiral center at the second carbon atom (C2), and the (S)-configuration is critical for potent inhibitory activity against its target enzymes. This stereoselectivity arises because the active sites of enzymes are themselves chiral, composed of L-amino acids. The (S)-enantiomer correctly positions the hydroxamic acid moiety for optimal chelation with the active site zinc ion and aligns the diamino hexanamide backbone for favorable interactions with surrounding residues. The (R)-enantiomer, in contrast, would lead to a steric clash or suboptimal orientation within the active site, resulting in significantly reduced or no inhibitory activity. This highlights the precise three-dimensional complementarity required for effective enzyme inhibition.

X-ray Crystallographic Studies of Compound and its Complexes

X-ray crystallography has been an indispensable tool for understanding the molecular basis of inhibition by this compound. nih.govnih.gov By determining the three-dimensional structure of the inhibitor bound to its target protein, researchers can visualize the precise interactions that govern its potency and selectivity. nih.gov

High-resolution crystal structures of this compound (often referred to by its ligand code, LYN, in the Protein Data Bank) in complex with target enzymes like LTA4H have been solved. nih.gov These structures provide a static yet detailed snapshot of the inhibitor nestled within the enzyme's active site. In such structures, the electron density map clearly shows the position of each atom of the inhibitor relative to the protein's residues, confirming the binding mode and the conformation adopted by the ligand upon binding. nih.gov

Analysis of the ligand-bound crystal structures reveals the specific non-covalent interactions that stabilize the enzyme-inhibitor complex. chemrxiv.orgnih.gov The hydroxamic acid group is consistently observed chelating the catalytic zinc ion in a bidentate fashion. The backbone of the inhibitor typically adopts an extended conformation, allowing it to span the active site channel. Key interactions often include:

Ionic Interaction: The terminal amino group (at C6) often forms a salt bridge with an acidic residue, such as aspartate or glutamate, at the entrance of the active site.

Hydrogen Bonding: The amino groups and the amide linkage of the inhibitor form a network of hydrogen bonds with the protein's backbone or side-chain atoms, further anchoring the inhibitor. chemrxiv.org

Van der Waals Contacts: The aliphatic portion of the hexanamide chain engages in hydrophobic interactions with nonpolar residues within the binding pocket.

These combined interactions, visualized through crystallography, explain the high affinity and specificity of this compound for its target enzymes.

Crystallographic Insights into Metal Complex Geometries

While a specific crystal structure of a metal complex involving this compound has not been reported in the reviewed literature, insights into its probable coordination geometries can be inferred from studies on analogous hydroxamic acid-based ligands and their complexes with transition metals, particularly zinc, which is relevant to its potential as a histone deacetylase (HDAC) inhibitor.

The hydroxamic acid moiety (-CONHOH) is a well-established bidentate chelating group for metal ions. It typically coordinates to a metal center through the carbonyl oxygen and the hydroxylamino oxygen. This chelation forms a stable five-membered ring, a common feature in the crystal structures of metal-hydroxamate complexes. The interaction of the closely related compound, 6-amino-N-hydroxyhexanamide, with heavy metal ions like Cr(III) and Pb(II) in a chelating resin further supports the formation of stable multi-elemental ring structures. nih.govresearchgate.net

In the context of HDAC inhibitors, the hydroxamic acid group of inhibitors chelates the catalytic Zn²⁺ ion in the enzyme's active site. nih.gov X-ray crystallographic studies of various hydroxamic acid-based HDAC inhibitors complexed with HDACs have revealed the key interactions. The zinc ion is typically found in a distorted tetrahedral or trigonal-bipyramidal coordination environment.

Based on the crystal structures of zinc complexes with other hydroxamic acid and carboxamide ligands, the expected geometric parameters for a hypothetical zinc complex of this compound can be estimated. The Zn-O bond lengths are anticipated to be in the range of 1.95 to 2.10 Å, and the Zn-N bond lengths from the amino groups would likely fall between 2.00 and 2.20 Å. The bite angle of the hydroxamate chelate (O-Zn-O) is typically around 80-85°.

Below is a table of representative crystallographic data from similar zinc complexes found in the literature, which can serve as a proxy for the expected geometry of a this compound-zinc complex.

| Complex | Ligand | Coordination Geometry | Zn-O Bond Lengths (Å) | Zn-N Bond Lengths (Å) | O-Zn-O Bite Angle (°) (if applicable) |

| Zn(L1)32 | N-(furan-2-ylmethyl)-2-pyridinecarboxamide | Distorted Octahedral | 2.118(2) - 2.145(2) | 2.158(2) - 2.183(2) | N/A |

| [Zn(Nal)(DACH)2]Cl | Nalidixic acid and (R,R)-Diaminocyclohexane | - | - | - | - |

| Zinc complex with 2,6-diacetylpyridine (B75352) dihydrazone and {4-[(2E)-2-(hydroxyimino)acetyl]phenoxy} acetic acid | 2,6-diacetylpyridine dihydrazone and {4-[(2E)-2-(hydroxyimino)acetyl]phenoxy} acetic acid | Distorted Trigonal-Bipyramidal | - | - | - |

| [Zn(Gly)2] | Glycine | - | 1.989(1) - 2.021(1) | 2.071(2) - 2.103(2) | - |

Data compiled from references nih.govias.ac.inmdpi.commdpi.com. Note that direct crystallographic data for a this compound metal complex is not available, and this table provides data from analogous structures for comparative purposes.

Conformational Analysis and Flexibility

The conformational landscape of this compound is characterized by the flexibility of its hexyl chain and the rotational freedom around the amide bond of the hydroxamic acid group.

Hydroxamic Acid Conformation:

The N-hydroxy amide group can exist in two planar conformations, trans and cis (also referred to as E and Z, respectively), arising from rotation around the C-N bond. In solution and in the solid state, the trans conformation is generally favored for N-hydroxy amides. nih.govnih.gov This preference is attributed to reduced steric hindrance compared to the cis form. NMR and X-ray crystallographic studies of N-hydroxy peptoids have demonstrated a strong preference for the trans conformation of the N-hydroxy amide with respect to the peptoid backbone. nih.govnih.gov

Hexanamide Chain Flexibility:

The six-carbon chain of this compound provides significant conformational flexibility. The rotation around the single bonds of the aliphatic chain allows the molecule to adopt numerous conformations in solution. This flexibility is a key characteristic of similar linear diamines like hexamethylenediamine. wikipedia.org The presence of two amino groups and a hydroxamic acid function introduces the possibility of intramolecular hydrogen bonding, which could influence the conformational preferences of the chain, potentially leading to more folded or extended structures depending on the solvent environment.

| Torsional Angle | Atoms Involved | Description | Expected Behavior |

| ω (omega) | O=C-N-OH | Amide bond of the hydroxamic acid | Predominantly trans (around 180°) |

| φ (phi) | Cα-Cβ-Cγ-Cδ | Torsion along the hexyl chain | Highly flexible, can adopt various gauche and anti conformations |

| ψ (psi) | Cβ-Cγ-Cδ-Cε | Torsion along the hexyl chain | Highly flexible, can adopt various gauche and anti conformations |

| χ (chi) | Cγ-Cδ-Cε-N | Torsion near the terminal amino group | Influenced by potential intramolecular hydrogen bonding |

The conformational flexibility of this compound is likely a critical factor in its biological activity, allowing it to adopt a suitable conformation to bind to its target, such as the active site of an enzyme.

Computational and Theoretical Studies on 2,6 Diamino N Hydroxyhexanamide

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These calculations can predict molecular geometry, vibrational frequencies, and electronic properties, which are crucial for determining the molecule's reactivity and stability.

Key findings from the DFT analysis of DAHA, which may offer insights into the behavior of 2,6-Diamino-N-hydroxyhexanamide due to structural similarities, include:

Optimized Molecular Geometry: The equilibrium molecular structure of DAHA was determined, showing it to be a neutral molecule with a C1 point group and a significant dipole moment of 5.8381 Debye. nih.gov

Electronic Properties: The study explored the frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and electron localization function (ELF) to understand the molecule's chemical reactivity and bonding characteristics. researchgate.net

Vibrational Analysis: Infrared (IR) spectra were calculated and compared with experimental data, with the VEDA program used to determine the potential energy distribution (PED) values for vibrational modes. researchgate.net

These types of calculations provide a foundational understanding of the molecule's intrinsic properties, which are essential for further computational studies like molecular docking and dynamics simulations.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the investigation of how a compound like this compound might interact with a biological target, such as a protein or nucleic acid. MD simulations can provide detailed information on binding modes, conformational changes, and the role of solvent molecules in the interaction. nih.gov

As of the current literature review, specific molecular dynamics simulation studies focusing on the interaction of this compound with a biological target have not been reported. However, the general methodology of MD simulations is well-established for studying such interactions. nih.gov A typical MD simulation involves:

System Setup: Building a simulation box containing the compound, the target molecule, and explicit solvent molecules (usually water) and ions to mimic physiological conditions. mdpi.com

Equilibration: A series of steps to bring the system to the desired temperature and pressure, allowing the system to relax. nih.gov

Production Run: The main simulation phase where the trajectory of the system is recorded, providing data on the interactions and movements of the molecules over a specific time period. nih.gov

Analysis of the resulting trajectory can reveal stable binding poses, key intermolecular interactions (like hydrogen bonds), and the free energy of binding.

Prediction of Binding Affinities and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to predict the binding affinity of a compound.

While no specific docking studies for this compound were found, a study on the related compound (2S)-2,6-diaminohexanoic acid (DAHA) conducted molecular docking to assess its potential as a therapeutic agent. nih.gov The study aimed to identify the best ligand-receptor complex and to understand the molecule's biological activity. nih.gov

The general process of molecular docking involves:

Preparation of Ligand and Receptor: The 3D structures of the small molecule (ligand) and the biological target (receptor) are prepared.

Docking Calculation: A docking program, such as AutoDock Vina, is used to explore the conformational space of the ligand within the binding site of the receptor and to score the different binding poses. mdpi.com

Analysis of Results: The predicted binding poses and their corresponding binding energies are analyzed to identify the most likely binding mode and to estimate the binding affinity. mdpi.com

The following table illustrates the type of data that can be generated from molecular docking studies, based on a similar study of diaminohydrazide derivatives. mdpi.com

| Compound | Binding Energy (kcal/mol) | Interacting DNA Bases |

| Derivative 1 | -X.X | DG10, DC11 |

| Derivative 2 | -Y.Y | DA12, DT13 |

| Derivative 3 | -Z.Z | DG14, DC15 |

Note: This table is illustrative and does not represent data for this compound.

Theoretical Models for Metal Complexation

The ability of a compound to form complexes with metal ions is crucial for various applications, including as chelating agents. Theoretical models can be used to predict the structure, stability, and properties of these metal complexes.

A study on a novel chelating resin synthesized by grafting 6-amino-N-hydroxyhexanamide onto a polymer backbone provides insights into its metal complexation behavior. nih.gov While this is an experimental study, it incorporates theoretical concepts to explain the observed phenomena. The isohydroxamic acid group (-C(=O)NHOH) present in the molecule is a key functional group for metal chelation. nih.gov

Theoretical considerations from this study include:

Chelation and Ring Formation: The isohydroxamic acid group can form a stable five-membered ring structure with metal ions through a bidentate ligand of the O,O-coordination system. The stability of this ring structure is noted to be significantly high. nih.gov

Hard and Soft Acids and Bases (HSAB) Theory: This theory is used to explain the affinity of the chelating resin for different metal ions. For instance, Cr(III) and Pb(II), being hard and intermediate acids respectively, readily form coordination bonds with the hard or intermediate base functional groups containing oxygen and nitrogen in the resin. nih.gov

Computational studies on other hydroxamic acids have also employed DFT to calculate the structures and thermodynamic properties of their metal complexes, providing a more detailed theoretical understanding of the speciation of these complexes in solution. researchgate.net

Conformational Stability Predictions

The conformational flexibility of a molecule plays a significant role in its biological activity and its ability to bind to a target. Theoretical methods can be used to predict the relative stability of different conformations of a molecule.

Specific studies on the conformational stability predictions for this compound are not available in the reviewed literature. However, molecular dynamics simulations are a powerful tool for exploring the conformational landscape of a molecule. nih.gov By simulating the molecule in a solvent over time, one can observe the different conformations it adopts and their relative populations, which provides an indication of their stability.

For instance, MD simulations of 4',6-diamidino-2-phenylindole (DAPI) revealed that the molecule can adopt different conformational substates, which are accompanied by specific hydration patterns. nih.gov Such studies can provide valuable information on the flexibility and preferred shapes of a molecule in a solution environment.

Stability and Degradation Kinetics of 2,6 Diamino N Hydroxyhexanamide and Its Complexes

Hydrolytic Stability of the Hydroxamic Acid Moiety

The hydroxamic acid functional group is known to be susceptible to hydrolysis, which involves the cleavage of the amide bond to yield a carboxylic acid and hydroxylamine (B1172632). This process can be influenced by several factors, most notably the pH of the solution.

The hydrolysis of hydroxamic acids is subject to catalysis by acids. In acidic conditions, the hydroxamic acid can be protonated, which increases its susceptibility to nucleophilic attack by water. The general mechanism for acid-catalyzed hydrolysis of amides, which is similar for hydroxamic acids, involves protonation of the carbonyl oxygen, followed by the attack of a water molecule on the carbonyl carbon.

Table 1: Illustrative Hydrolysis Rate Constants for Selected Organic Esters at 25°C

| Compound | Rate Constant at pH 2.0 (M⁻¹s⁻¹) | Rate Constant at pH 7.0 (M⁻¹s⁻¹) | Rate Constant at pH 9.0 (M⁻¹s⁻¹) |

| Ethyl Acetate | 1.1 x 10⁻⁴ | 1.5 x 10⁻¹⁰ | 0.11 |

| Phenyl Acetate | 7.8 x 10⁻⁵ | 6.6 x 10⁻⁹ | 1.4 |

| 2,4-Dinitrophenyl Acetate | 8.0 x 10⁻⁵ | 1.1 x 10⁻⁶ | 94 |

| Dichloromethyl Acetate | 2.3 x 10⁻³ | 1.5 x 10⁻⁶ | 2.8 x 10³ |

This table is for illustrative purposes only and does not represent data for 2,6-Diamino-N-hydroxyhexanamide. Data is adapted from a general chemistry source. chegg.com

In acidic solutions, the reaction is catalyzed by H⁺ ions. As the pH increases, the rate of acid-catalyzed hydrolysis decreases. Conversely, in alkaline solutions, the hydrolysis is catalyzed by OH⁻ ions, and the rate increases with increasing pH. This pH-rate profile often results in a U-shaped or V-shaped curve when the logarithm of the observed rate constant is plotted against pH.

For this compound, the two amino groups would be protonated at low pH values, which could influence the hydrolysis of the hydroxamic acid moiety through electronic effects. Detailed quantitative studies on the effect of pH on the hydrolysis rate of this compound have not been identified in the available literature. However, a study on the degradation of other hydroxamic acids showed that the photolytic removal was significantly affected by pH, with the deprotonated form exhibiting higher photoreactivity. bg.ac.rs

Stability of Metal Complexes in Aqueous Solution

Hydroxamic acids are potent chelators of a variety of metal ions, particularly trivalent ions like Fe(III). researchgate.net The stability of these metal complexes is crucial for their intended applications.

The long-term stability of chelates is a critical parameter for many applications. This is often quantified by the stability constant (log β) of the metal-ligand complex. Higher stability constants indicate a more stable complex. Hydroxamic acids are known to form highly stable complexes with Fe(III). researchgate.netresearchgate.net

While specific stability constants for this compound complexes are not available, the table below provides stability constants for Fe(III), Cu(II), and Ni(II) complexes with N-phenylbenzohydroxamic acid to illustrate the typical range of these values.

Table 2: Illustrative Stability Constants (log β) for Metal Complexes of N-Phenylbenzohydroxamic Acid

| Metal Ion | log β₁ | log β₂ | log β₃ |

| Fe(III) | 11.42 | 21.96 | 31.54 |

| Cu(II) | 10.14 | 18.78 | - |

| Ni(II) | 6.95 | 12.92 | - |

This table is for illustrative purposes only and does not represent data for this compound. Data is adapted from a study on N-phenylbenzohydroxamic acid. researchgate.net

A study on a resin modified with 6-amino-N-hydroxyhexanamide demonstrated excellent regeneration performance and stability, suggesting that the chelating group remains intact even after multiple cycles of adsorption and desorption with HCl. nist.gov

Photochemical and Thermal Stability Studies

The stability of this compound can also be affected by exposure to light and heat.

Photochemical Stability: Hydroxamic acids are generally considered to be photolabile. nih.govresearchgate.net Exposure to light, particularly UV radiation, can lead to the generation of reactive radical intermediates through photochemical reactions. nih.govresearchgate.net This photodegradation can result in the loss of function of the molecule. Specific photochemical stability studies on this compound have not been found in the surveyed literature.

Thermal Stability: The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. The thermal decomposition of amino acids, the building blocks of the carbon chain of this compound, has been studied, with decomposition temperatures varying depending on the specific amino acid. biorxiv.orgnih.govresearchgate.net For instance, some amino acids show significant decomposition between 185°C and 280°C. biorxiv.orgnih.govresearchgate.net A study on the thermal stability of a different heat-resistant explosive, 3,3'-diamino-2,2',4,4',6,6'-hexanitrobiphenyl (DIPAM), provides an example of how such stability is investigated. nih.gov Detailed thermal stability data for this compound is not available in the public domain.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

The development of efficient and selective synthetic routes is paramount for the future investigation of 2,6-Diamino-N-hydroxyhexanamide and its analogues. While general methods for hydroxamic acid synthesis are established, optimizing these for a di-amino substrate presents unique challenges, primarily the need for selective protection and deprotection steps to avoid side reactions.

Future research in this area should focus on:

Catalytic Approaches: Exploring catalytic methods for the direct conversion of the carboxylic acid of lysine (B10760008) to the N-hydroxyamide would be a significant advancement. For instance, the use of specific enzymes or chemocatalysts could offer high selectivity and milder reaction conditions, reducing the need for extensive protecting group strategies.

Solid-Phase Synthesis: Adapting solid-phase peptide synthesis (SPPS) methodologies could facilitate the efficient production of a library of derivatives. rsc.orgnih.gov A versatile solid-phase method for preparing N-hydroxy peptides has been described, which could be a foundational technique for synthesizing analogues of this compound with various substitutions. rsc.orgrsc.org

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity. This would be particularly advantageous for reactions that are exothermic or require precise temperature control.

Orthogonal Protection Strategies: The development of novel orthogonal protecting groups for the two amino functionalities of the lysine backbone would enable the selective modification of each amino group, paving the way for the synthesis of a diverse range of derivatives with tailored properties.

A plausible synthetic pathway could involve the esterification of a suitably protected lysine derivative, followed by reaction with hydroxylamine (B1172632). A patented process for preparing hydroxamic acids from amino acid esters utilizes lithium alcoholate to facilitate the reaction, which could be a starting point for optimization. google.com

Exploration of New Biological Targets and Mechanisms of Action

The hydroxamic acid moiety is a well-known zinc-binding group, and as such, this compound is a prime candidate for the inhibition of zinc-containing enzymes. ontosight.ai Future research should be directed towards a comprehensive evaluation of its biological activity against a range of metalloenzymes.

Key areas for exploration include:

Histone Deacetylases (HDACs): Hydroxamic acids are a prominent class of HDAC inhibitors, with some approved for cancer therapy. ontosight.ainih.gov The lysine-like scaffold of this compound could confer selectivity for specific HDAC isoforms, which is a major goal in the development of next-generation epigenetic drugs. ontosight.ainih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases such as arthritis and cancer. The hydroxamate group can effectively chelate the zinc ion in the active site of MMPs, making this compound a potential MMP inhibitor. ontosight.ai

Other Metalloenzymes: The inhibitory potential of this compound should be screened against other zinc-dependent enzymes, such as carbonic anhydrases and aminopeptidases, to uncover novel therapeutic applications.

Antibacterial Activity: Lysine hydroxamate has been shown to inhibit the growth of Escherichia coli, suggesting that this compound could be explored as a potential antibacterial agent, possibly by targeting enzymes in the lysine biosynthesis pathway. medchemexpress.com

Understanding the mechanism of action will require detailed enzymatic assays and structural biology studies to elucidate how the compound binds to its target enzymes.

Advanced Computational Modeling for Ligand Design and Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules based on the this compound scaffold.

Future computational studies should encompass:

Molecular Docking: Docking simulations can predict the binding modes of this compound and its derivatives within the active sites of target enzymes like HDACs and MMPs. nih.govproquest.comresearchgate.net This can help in understanding the key interactions and in designing modifications to enhance binding affinity and selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM calculations can be employed to study the electronic details of the interaction between the hydroxamic acid group and the catalytic zinc ion, providing a more accurate description of the binding energetics.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. nih.gov

A study on diaminopimelic acid analogs used molecular modeling to understand their inhibitory mechanisms, providing a relevant framework for similar investigations on this compound. nih.gov

Investigation of Solid-State Properties Relevant to Material Science

The solid-state properties of a compound are critical for its application in both pharmaceuticals and material science. The presence of multiple hydrogen bond donors and acceptors in this compound suggests a complex and interesting solid-state behavior.

Avenues for future research include:

Polymorphism and Crystal Engineering: A thorough investigation of the polymorphic landscape of this compound is warranted. Different crystalline forms can have different physical properties, such as solubility and stability. Crystal engineering principles could be applied to design co-crystals with tailored properties.

Hydration Behavior: L-lysine, the precursor to this compound, is known to readily form hydrates. cardiff.ac.ukucl.ac.uk It is therefore crucial to study the hydration and dehydration behavior of this compound to ensure the stability and reproducibility of the solid form.

Self-Assembling Materials: The ability of the molecule to form extensive hydrogen bonding networks could be exploited to create novel self-assembling materials, such as gels or liquid crystals. A study on peptoids containing N-hydroxy amides revealed the formation of unique sheet-like secondary structures, highlighting the potential for ordered self-assembly. nih.gov

Chelating Resins: A related compound, 6-amino-N-hydroxyhexanamide, has been grafted onto a resin to create a highly effective adsorbent for heavy metal ions. This suggests that this compound could be a valuable component in the design of new materials for environmental remediation or metal extraction.

The crystal structure of L-lysine has been determined from powder X-ray diffraction data, and similar techniques could be employed to characterize the solid forms of its N-hydroxyamide derivative. researchgate.net

Deepening the Understanding of Structure-Activity Relationships Through Rational Design

A systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the biological activity of this compound as a therapeutic agent.

Future SAR studies should focus on the rational modification of the three key components of the molecule:

The Lysine Backbone: Modifications to the length and rigidity of the hexanamide (B146200) chain can influence how the molecule fits into the active site of a target enzyme.

The Amino Groups: The two amino groups at the 2- and 6-positions offer opportunities for derivatization to improve target engagement, selectivity, and pharmacokinetic properties. For instance, acylation or alkylation of these groups could lead to enhanced interactions with the enzyme surface. nih.govnih.gov

The Hydroxamic Acid: While the hydroxamic acid is the primary zinc-binding element, subtle modifications to this group could fine-tune its chelating properties and metabolic stability.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 2,6-Diamino-N-hydroxyhexanamide?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) to verify hydrogen and carbon environments, particularly for the hydroxyamide and diaminohexane backbone.

- High-performance liquid chromatography (HPLC) with UV detection (e.g., λmax ~220 nm) ensures purity and identifies byproducts .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers or degradation products .

- Cross-reference spectral data with synthetic intermediates (e.g., hydroxamic acid derivatives) to validate structural assignments .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact, as primary amines and hydroxyamides may cause irritation .

- Store at -20°C in airtight containers to prevent hydrolysis or oxidation .

- Dispose of waste via certified hazardous waste services to comply with environmental regulations, especially for halogenated or reactive intermediates .

Q. How should stock solutions of this compound be prepared to ensure stability?

Methodological Answer:

- Dissolve in anhydrous DMSO or ethanol to minimize hydrolysis. Avoid aqueous buffers unless stability studies confirm compatibility.

- Perform UV/Vis spectroscopy to monitor degradation (e.g., shifts in λmax) over time .

- Use aliquot freezing (-80°C) for long-term storage, thawing only once to prevent repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound conjugates?

Methodological Answer:

- Employ solid-phase peptide synthesis (SPPS) for precise coupling of amino acid residues to the diaminohexane backbone, using HOBt/DIC activation to minimize racemization .

- Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amines.

- Purify via preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate target conjugates .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

- Compare purity levels (≥98% by HPLC) and storage conditions across studies, as impurities or degradation products may skew results .

- Validate biological assays using positive controls (e.g., known hydroxamate inhibitors) and replicate experiments in multiple cell lines to assess specificity .

- Conduct structure-activity relationship (SAR) studies to isolate contributions of the hydroxyamide group versus the diaminohexane chain .

Q. What experimental designs are recommended for assessing cellular uptake mechanisms?

Methodological Answer:

- Label the compound with fluorogenic probes (e.g., TMR-x-NHS or NBD derivatives) via amine-reactive chemistry to track intracellular localization .